molecular formula C14H13ClN4O B14282969 Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- CAS No. 154350-81-9

Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)-

Cat. No.: B14282969
CAS No.: 154350-81-9
M. Wt: 288.73 g/mol
InChI Key: PKQMIWUBLBJKRV-UHFFFAOYSA-N
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Description

Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is a complex organic compound that features a phenolic structure with chlorine and imidazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- typically involves the nucleophilic aromatic substitution of a chlorinated phenol with imidazole derivatives. The reaction conditions often require a base to deprotonate the imidazole, facilitating its nucleophilic attack on the chlorinated phenol. Common bases used include sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as chlorinated phenols and imidazole derivatives. These intermediates are then reacted under controlled conditions to yield the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles and bases to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various imidazole-substituted phenols .

Scientific Research Applications

Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The imidazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenolic group can participate in redox reactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is unique due to the presence of both chlorine and imidazole groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other phenolic compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

154350-81-9

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

4-chloro-2,6-bis(imidazol-1-ylmethyl)phenol

InChI

InChI=1S/C14H13ClN4O/c15-13-5-11(7-18-3-1-16-9-18)14(20)12(6-13)8-19-4-2-17-10-19/h1-6,9-10,20H,7-8H2

InChI Key

PKQMIWUBLBJKRV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC2=CC(=CC(=C2O)CN3C=CN=C3)Cl

Origin of Product

United States

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